Hepatoprotective Efficacy vs. Clovamide
In a direct head-to-head comparison, the hepatoprotective activity of caffeoyl tyrosine (N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine) was found to be distinct from that of its structural analog clovamide (N-caffeoyl-L-3,4-dihydroxyphenylalanine) in a mouse model of carbon tetrachloride (CCl4)-induced liver injury. Caffeoyl tyrosine, which possesses a monophenolic tyrosine moiety, demonstrated a measurable but significantly lower ability to reduce serum alanine aminotransferase (ALT) levels compared to clovamide, which contains an additional catechol group on its amino acid portion [1].
| Evidence Dimension | Reduction of serum ALT activity in CCl4-induced liver injury model |
|---|---|
| Target Compound Data | Reduced ALT activity, but significantly less than clovamide (exact numerical values not reported in abstract). |
| Comparator Or Baseline | Clovamide (N-caffeoyl-L-3,4-dihydroxyphenylalanine): Stronger reduction in ALT activity. |
| Quantified Difference | Caffeoyl tyrosine < Clovamide (in ALT-lowering efficacy). |
| Conditions | In vivo mouse model of CCl4-induced acute liver injury; ALT measured in serum as a marker of hepatocellular damage. |
Why This Matters
This direct in vivo comparison quantifies a critical functional difference between two nearly identical compounds (monophenol vs. catechol on the tyrosine ring), directly informing selection for studies of oxidative liver injury and establishing caffeoyl tyrosine as a distinct entity with its own activity profile, not merely a weaker clovamide.
- [1] Yoshikawa M, et al. Comparison of protective activity of clovamide and caffeoyl tyrosine against carbon tetrachloride-induced liver injury, and their serous metabolites in mice. OAText. 2022. View Source
